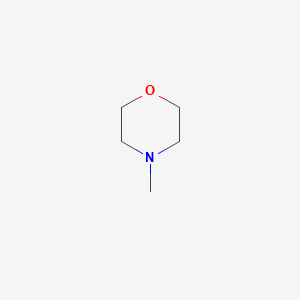
4-Methylmorpholine
Cat. No. B044366
Key on ui cas rn:
109-02-4
M. Wt: 101.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648200B2
Procedure details


For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name

Name
Identifiers


|
REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.[N:8]1(O[P+]([N:25]([CH3:27])[CH3:26])(N(C)C)N(C)C)[C:12]2[CH:13]=CC=C[C:11]=2N=N1.C[CH2:29][CH2:30]P(=O)=O.[CH:34]1(N=C=NC2CCCCC2)[CH2:39]CCC[CH2:35]1.C[NH3+].F[P-](F)(F)(F)(F)F.N1([O:67][C:68](N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F>>[CH3:26][N:25]1[CH2:30][CH2:29][O:67][CH2:68][CH2:27]1.[CH:34]([NH:8][CH:12]([CH3:11])[CH3:13])([CH3:39])[CH3:35] |f:0.1,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Step Two
|
Name
|
propylphosphonic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Four
[Compound]
|
Name
|
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08648200B2
Procedure details


For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name

Name
Identifiers


|
REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.[N:8]1(O[P+]([N:25]([CH3:27])[CH3:26])(N(C)C)N(C)C)[C:12]2[CH:13]=CC=C[C:11]=2N=N1.C[CH2:29][CH2:30]P(=O)=O.[CH:34]1(N=C=NC2CCCCC2)[CH2:39]CCC[CH2:35]1.C[NH3+].F[P-](F)(F)(F)(F)F.N1([O:67][C:68](N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F>>[CH3:26][N:25]1[CH2:30][CH2:29][O:67][CH2:68][CH2:27]1.[CH:34]([NH:8][CH:12]([CH3:11])[CH3:13])([CH3:39])[CH3:35] |f:0.1,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Step Two
|
Name
|
propylphosphonic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Four
[Compound]
|
Name
|
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
